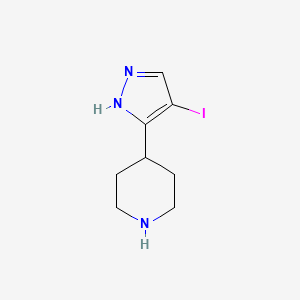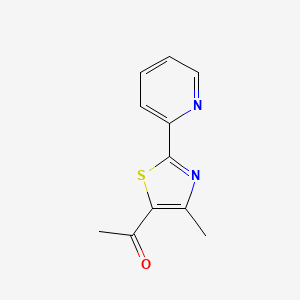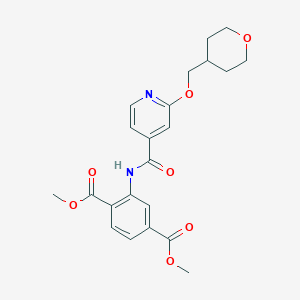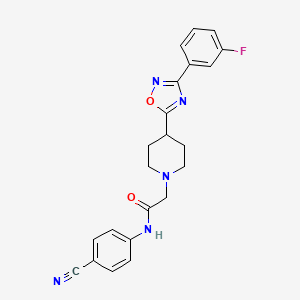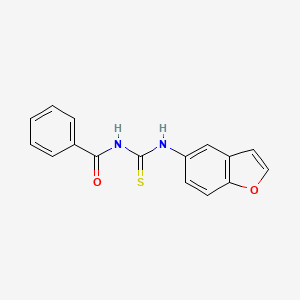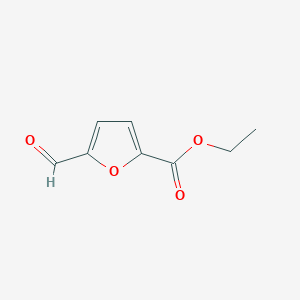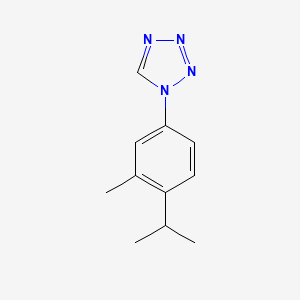![molecular formula C20H19ClF6N4O2 B2371068 2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl N-[3-(trifluoromethyl)phenyl]carbamate CAS No. 338748-57-5](/img/structure/B2371068.png)
2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl N-[3-(trifluoromethyl)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with the molecular formula C20H19ClF6N4O2 . It contains a trifluoromethyl group, a chloro group, and a carbamate group, among others . It’s worth noting that trifluoromethylbenzenes, which this compound is a part of, are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. It includes a piperazino group attached to a pyridinyl group, an ethyl group, and a carbamate group attached to a phenyl group .Physical And Chemical Properties Analysis
The molecular weight of this compound is 496.8338792 . Unfortunately, other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved information.Aplicaciones Científicas De Investigación
Glycine Transporter 1 Inhibition
A compound structurally similar to the requested chemical, identified as TP0439150, has been reported as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This study involved the exploration of structurally diverse compounds for central nervous system applications, highlighting the potential role of such chemicals in modulating neurotransmitter systems (Yamamoto et al., 2016).
Insecticide Development
Research on derivatives of 1-arylmethyl-4-[(trifluoromethyl)pyridin-2-yl]piperazine, which share a similar structural framework, has shown potential for the development of novel insecticides. These compounds, including PAPP, have demonstrated growth-inhibiting and larvicidal activities against certain pests, suggesting a possible application of the requested chemical in agricultural contexts (Cai et al., 2010).
NF-kappaB and AP-1 Gene Expression Inhibition
N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, a compound with some structural resemblance, has been studied for its ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. This suggests that chemicals with similar structures might have applications in gene expression modulation, which could be relevant in therapeutic or research settings (Palanki et al., 2000).
Potential Analgesic Activities
Compounds including 2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl 2-[[7-(trifluoromethyl)-4-quinolinyl]amino]benzoate have been investigated for their analgesic and anti-inflammatory properties. This indicates that the chemical could be explored for similar pharmacological effects (Manoury et al., 1979).
Radioligand Development for PET
Research involving compounds such as [(18)F]p-MPPF, a 5-HT(1A) antagonist, highlights the potential of structurally similar chemicals in the development of radioligands for positron emission tomography (PET) studies. This application is crucial for studying various aspects of brain function and disorders (Plenevaux et al., 2000).
Synthesis of Pharmaceutical Agents
The synthesis of neuroleptic agents such as Fluspirilen and Penfluridol, which incorporate similar chemical structures, underscores the potential of the requested compound in pharmaceutical synthesis, particularly in the context of mental health treatments (Botteghi et al., 2001).
Propiedades
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl N-[3-(trifluoromethyl)phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClF6N4O2/c21-16-11-14(20(25,26)27)12-28-17(16)31-6-4-30(5-7-31)8-9-33-18(32)29-15-3-1-2-13(10-15)19(22,23)24/h1-3,10-12H,4-9H2,(H,29,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUYBCKSSFFMTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClF6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl N-[3-(trifluoromethyl)phenyl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-1-methyl-5-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)pyridin-2(1H)-one](/img/structure/B2370986.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2370987.png)
![2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-methylbenzo[d]thiazole](/img/structure/B2370990.png)
![4-Bromo-2-methoxy-6-{[(3-methylphenyl)imino]methyl}benzenol](/img/structure/B2370991.png)
![N-Ethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2370992.png)
